

# historical synthesis methods of 2,3-Dichlorooctafluorobutane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dichlorooctafluorobutane

Cat. No.: B1209046

[Get Quote](#)

An In-depth Technical Guide to the Historical Synthesis of **2,3-Dichlorooctafluorobutane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthesis methods for **2,3-Dichlorooctafluorobutane** ( $C_4Cl_2F_8$ ). This perhalogenated compound is of interest for various specialized applications, and understanding its synthesis is crucial for researchers in fluorine chemistry and materials science. This document details the evolution of its preparation, from earlier multi-step routes to more direct and efficient modern methods.

## Historical Context and Early Synthetic Approaches

Historically, the synthesis of **2,3-Dichlorooctafluorobutane** was challenging, often involving multi-step reactions that resulted in low overall yields, reportedly around 65%.<sup>[1]</sup> These early methods were frequently plagued by the formation of multiple by-products, which complicated the purification and separation processes.<sup>[1]</sup> One of the starting materials for these less efficient routes was chlorotrifluoroethylene (CTFE). The thermal dimerization of CTFE is known to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, a cyclic isomer of the target molecule.<sup>[2]</sup> While not a direct synthesis of **2,3-Dichlorooctafluorobutane**, this reaction highlights the utility of  $C_2$  building blocks in the construction of larger perhalogenated structures. It is plausible that early attempts at synthesizing the linear  $C_4$  backbone involved modifications of such dimerization and ring-opening strategies, or telomerization reactions, which were common for producing perhalogenated compounds.

# Modern Synthesis: Liquid-Phase Photochlorination of Perfluoro-2-butene

A significant advancement in the synthesis of **2,3-Dichlorooctafluorobutane** is the direct liquid-phase photochlorination of perfluoro-2-butene. This method offers a more streamlined and efficient route to the target compound, with high yields and simpler process conditions.[\[1\]](#) The reaction proceeds by the direct addition of chlorine across the double bond of perfluoro-2-butene under photochemical activation.

## Quantitative Data Summary

The following table summarizes the quantitative data from various reported examples of the liquid-phase photochlorination of perfluoro-2-butene to produce **2,3-Dichlorooctafluorobutane**.[\[1\]](#)

Parameter	Example 1	Example 2	Example 3
Perfluoro-2-butene (mol)	2000	2000	2000
Chlorine Gas (mol)	2000	3000	4000
Light Source Power (kW)	1	2	3
Wavelength (nm)	400	315	250
Reaction Temperature (°C)	-10	0	10
Reaction Pressure (kPa)	20	60	100
Product Yield (mol)	1992	1996	1974
Yield (%)	99.6	99.8	98.7

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of **2,3-Dichlorooctafluorobutane** via liquid-phase photochlorination, based on published examples.

[1]

#### General Procedure:

Perfluoro-2-butene is charged into a suitable reaction vessel equipped with a light source irradiation port. Under irradiation from a light source, chlorine gas is continuously introduced into the reactor. The reaction temperature and pressure are carefully controlled. Upon completion of the reaction, the crude product is discharged, washed with an alkaline solution, dried, and purified by rectification to yield **2,3-Dichlorooctafluorobutane**.

#### Example 1 Protocol:

- Charge 2000 mol of perfluoro-2-butene into a 500L enamel reactor equipped with a light source irradiation port.
- Irradiate the reactor with a 1 kW light source with a wavelength of 400 nm.
- Continuously feed 2000 mol of chlorine gas into the reactor.
- Maintain the reaction temperature at -10°C and the reaction pressure at 20 kPa.
- After the reaction is complete, discharge the material.
- Wash the product with an alkali solution, followed by drying.
- Purify the final product by rectification to obtain 1992 mol of **2,3-Dichlorooctafluorobutane** (99.6% yield).

#### Example 2 Protocol:

- Charge 2000 mol of perfluoro-2-butene into a 500L enamel reaction tower with a light source irradiation port.
- Irradiate the reactor with a 2 kW light source with a wavelength of 315 nm.
- Continuously introduce 3000 mol of chlorine gas into the reactor.

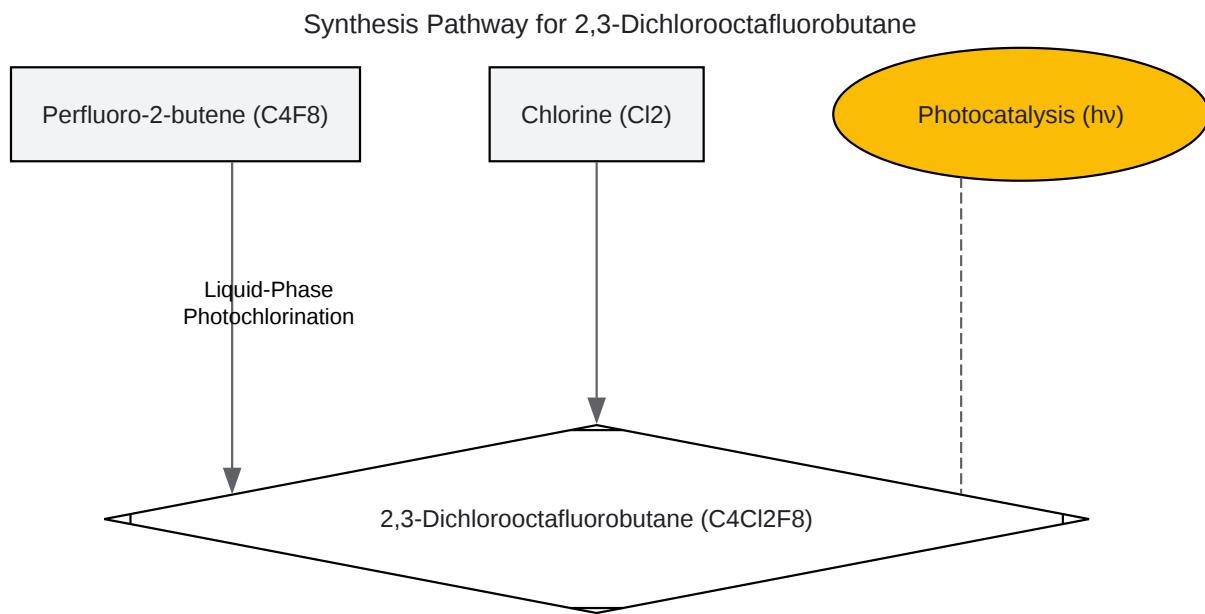
- Control the reaction temperature at 0°C and the pressure at 60 kPa.
- Upon completion, the material is discharged, washed with alkali, dried, and purified by rectification to yield 1996 mol of **2,3-Dichlorooctafluorobutane** (99.8% yield).

#### Example 3 Protocol:

- Place 2000 mol of perfluoro-2-butene into a 500L enamel reaction tower equipped with a light source irradiation port.
- Under the irradiation of a 3 kW light source with a wavelength of 250 nm, continuously introduce 4000 mol of chlorine gas.
- Maintain the reaction temperature at 10°C and the pressure at 100 kPa.
- After the reaction is complete, the product is worked up by alkali washing, drying, and purification by rectification to give 1974 mol of **2,3-Dichlorooctafluorobutane** (98.7% yield).

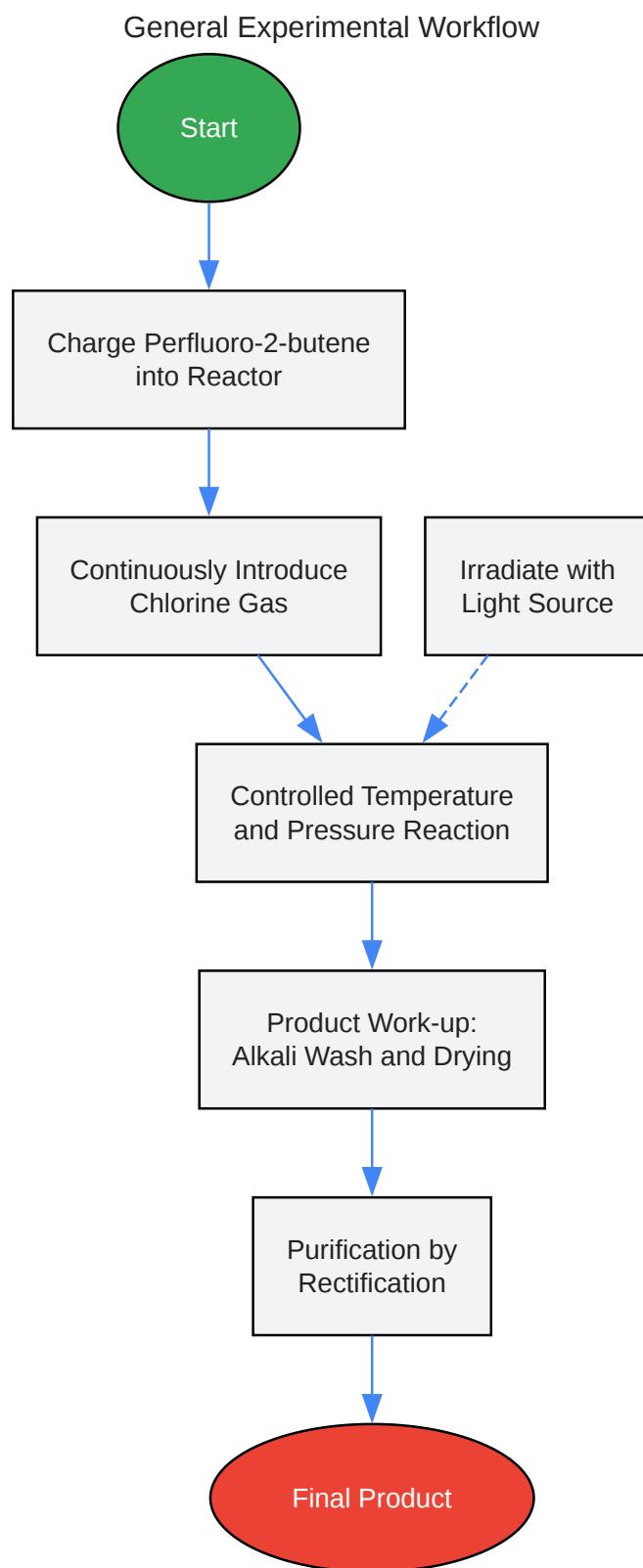
## Visualizations

The following diagrams illustrate the key synthesis pathway and a general experimental workflow.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Dichlorooctafluorobutane** via photochlorination.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Method for preparing dichlorooctafluorobutane by means of liquid-phase photochlorination  
- Eureka | Patsnap [[eureka.patsnap.com](https://eureka.patsnap.com)]
- 2. Chlorotrifluoroethylene - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [historical synthesis methods of 2,3-Dichlorooctafluorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209046#historical-synthesis-methods-of-2-3-dichlorooctafluorobutane>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

